2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

Fragment-based drug discovery Lipophilic ligand efficiency Aqueous solubility

2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (CAS 852851-73-1, synonym WAY-652641) is a synthetic pyrazolone acetic acid derivative with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol. The compound is commercially described as an inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes central to cell cycle regulation.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 852851-73-1
Cat. No. B2493826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
CAS852851-73-1
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C=C(N1)CC(=O)O
InChIInChI=1S/C9H14N2O3/c1-6(2)5-11-8(12)3-7(10-11)4-9(13)14/h3,6,10H,4-5H2,1-2H3,(H,13,14)
InChIKeyZUHYFPMWZVPVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (CAS 852851-73-1): A Low-Molecular-Weight Pyrazolone Acetic Acid Fragment for Kinase-Targeted Library Design and Chemical Biology


2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (CAS 852851-73-1, synonym WAY-652641) is a synthetic pyrazolone acetic acid derivative with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol [1]. The compound is commercially described as an inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes central to cell cycle regulation . Its structure features a 5-oxo-2,5-dihydro-1H-pyrazole core substituted at N1 with an isobutyl group and at C3 with an acetic acid side chain, resulting in a fragment-like physicochemical profile (XLogP3-AA = 0.7, HBD = 2, HBA = 4) [1]. Due to the extremely limited availability of peer-reviewed biological activity data, the present guide concentrates on quantifiable physicochemical differentiators that directly impact compound selection for fragment-based screening, scaffold derivatization, and physicochemical property optimization campaigns.

Why 2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic Acid Cannot Be Replaced by Other Pyrazole Acetic Acid Isomers or Common CDK Inhibitors Without Rigorous Revalidation


The pyrazolone acetic acid scaffold of 852851-73-1 is chemically distinct from the more common fully aromatic pyrazole acetic acid isomers (e.g., CAS 1782284-08-5 and CAS 1369162-79-7) and from structurally unrelated clinical CDK inhibitors (e.g., Flavopiridol, Dinaciclib). The presence of the 5-oxo group introduces a hydrogen-bond acceptor that alters molecular recognition, while the isobutyl N1-substitution and acetic acid side chain determine a logP value that is at least 1.3 units lower than that of flavopiridol [1][2]. These variations in hydrogen-bonding capacity, lipophilicity, and aqueous solubility directly affect assay compatibility, cellular permeability, and target engagement profiles. Therefore, substituting 852851-73-1 with a structural isomer or a higher-molecular-weight CDK inhibitor without re-optimizing assay conditions or synthetic routes risks undermining experimental reproducibility and lead development trajectories.

Quantitative Physicochemical Differentiation of 2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic Acid (CAS 852851-73-1) Against Its Closest Structural Analogs and In-Class CDK Inhibitors


Lipophilicity-Driven Assay Compatibility: XLogP3-AA of 0.7 Versus Higher-LogP Pyrazole Isomers and Flavopiridol

The computed XLogP3-AA of 852851-73-1 is 0.7 [1]. In contrast, the structurally related fully aromatic 2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid (CAS 1782284-08-5) has a predicted XLogP3-AA of approximately 1.0 (based on ChemAxon calculation) [2], and the clinical CDK inhibitor flavopiridol has an experimental logP of 2.0 [3]. The 1.3‑log‑unit difference between 852851-73-1 and flavopiridol corresponds to an ~20‑fold difference in octanol‑water partition coefficient, directly influencing aqueous solubility, non-specific protein binding, and assay interference profile.

Fragment-based drug discovery Lipophilic ligand efficiency Aqueous solubility CDK inhibitor selectivity

Hydrogen-Bond Acceptor/Donor Profile Differentiates 852851-73-1 from Non-Oxo Pyrazole Analogs in Structure-Based Design

852851-73-1 possesses four hydrogen-bond acceptors (HBA = 4) and two hydrogen-bond donors (HBD = 2) [1], derived from the carboxylic acid, pyrazolone carbonyl, and endocyclic nitrogen. The non‑oxo analog 2‑[1‑(2‑methylpropyl)‑1H‑pyrazol‑3‑yl]acetic acid (CAS 1782284-08-5) has an HBA count of 3 and an HBD count of 2 [2]. The additional HBA from the 5‑oxo group provides an extra anchoring point for kinase hinge‑region binding, which is absent in the fully aromatic analog.

Kinase hinge-binding motif Hydrogen-bond complementarity Scaffold hopping CDK2 pharmacophore

Molecular Weight and Ligand Efficiency: Fragment-Like Properties of 852851-73-1 Relative to Clinical CDK Inhibitors

With a molecular weight of 198.22 g/mol, 852851-73-1 resides firmly in the fragment space (MW < 250 Da) [1]. This is roughly half the molecular weight of the clinical CDK inhibitor flavopiridol (MW = 402.4 g/mol) [2] and substantially smaller than dinaciclib (MW = 496.5 g/mol) [3]. The lower MW of 852851-73-1 translates to a higher potential ligand efficiency (LE) per heavy atom (HA = 14), assuming even moderate target affinity. While direct LE comparisons are not possible due to the absence of publicly available IC50 data for 852851-73-1, its fragment size makes it uniquely suitable for fragment‑based hit identification and subsequent structure‑guided elaboration without exceeding Lipinski limits.

Fragment-based screening Ligand efficiency metrics Lead-likeness CDK inhibitor comparison

Melting Point and Thermal Stability: Crystalline Integrity of 852851-73-1 Enabling Room-Temperature Storage and Consistent Formulation

852851-73-1 exhibits a melting point of 164–166 °C as reported by a commercial supplier [1], indicative of a stable crystalline lattice. In contrast, the regioisomer 2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid (CAS 1369162-79-7) is reported to have a melting point of 127–130 °C under comparable conditions . The approximately 35 °C higher melting point of 852851-73-1 suggests stronger intermolecular forces in the solid state, which can correlate with lower sublimation rates and improved long‑term storage stability at ambient temperature.

Solid-state stability Pre-formulation Crystallinity assessment Small-molecule procurement

Purity Specification and Batch-to-Batch Reproducibility: ≥98% Assay for 852851-73-1 Compared to 95% for Enamine's Direct Analog

Commercial suppliers list the purity of 852851-73-1 at ≥98% (HPLC) , whereas the Enamine-sourced analog (catalog EN300-13086) is supplied at 95% purity [1]. The 3% higher purity specification reduces the likelihood of confounding biological assay results caused by trace impurities and ensures more consistent stoichiometry in downstream synthetic transformations.

Analytical quality control Procurement specification HPLC purity Reproducibility

High-Impact Scenarios for 2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic Acid (CAS 852851-73-1) in Kinase Drug Discovery and Chemical Biology


Fragment-Based Screening Libraries Targeting CDK2 and CDK9 Hinge Regions

The low molecular weight (198.22 Da), low lipophilicity (XLogP3-AA = 0.7), and four hydrogen-bond acceptors of 852851-73-1 [1] make it an ideal fragment for inclusion in kinase-focused screening libraries. Its physicochemical profile aligns with the 'Rule of Three' for fragments (MW < 300, logP ≤ 3, HBA ≤ 6), reducing the risk of non-specific binding. Procurement of 852851-73-1 over higher-MW CDK inhibitors ensures compatibility with high-concentration biochemical screens and surface plasmon resonance (SPR) assays, where solubility limitations often confound hit identification.

Structure-Guided Elaboration of Pyrazolone-Based CDK Inhibitors with Optimized Ligand Efficiency

For medicinal chemistry teams pursuing CDK inhibitor lead optimization, 852851-73-1 offers a 14-heavy-atom scaffold that can be elaborated while maintaining Lipinski rule-of-five compliance. The absence of publicly reported biological activity data does not diminish its utility as a synthetic starting point; rather, its commercial availability at ≥98% purity and defined melting point (164–166 °C) [2] ensures reproducible chemistry. When structure–activity relationship (SAR) exploration is the primary objective, the fragment-like properties of 852851-73-1 provide greater synthetic headroom compared to larger, more complex CDK inhibitors such as flavopiridol.

Physicochemical Comparator Studies: Benchmarking CDK Inhibitor LogP and Solubility Profiles

852851-73-1 can serve as a low-logP benchmark (XLogP3-AA = 0.7) for CDK inhibitor property profiling studies [1]. Its 1.3-log-unit lower lipophilicity relative to flavopiridol (logP = 2.0) [3] enables direct comparison of cellular permeability, aqueous solubility, and metabolic stability as a function of logP within the CDK inhibitor class. Research groups conducting structure–property relationship (SPR) analyses benefit from procuring 852851-73-1 alongside higher-logP controls to deconvolute the impact of lipophilicity on kinase selectivity and off-target pharmacology.

Undergraduate and Graduate Laboratory Training in Crystallization and Thermal Analysis of Drug-Like Molecules

The well-defined melting point (164–166 °C) and crystalline nature of 852851-73-1 [2] make it suitable for academic teaching laboratories focused on small-molecule crystallization, differential scanning calorimetry (DSC), and polymorph screening. Compared to the regioisomer 2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid (mp 127–130 °C), the higher melting point of 852851-73-1 facilitates demonstration of structure–thermal property relationships in pharmaceutical solid-state chemistry curricula.

Quote Request

Request a Quote for 2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.